3,3',5-Triiodo-β-hydroxy-D/L-thyronine

Analytical Reference Standards Impurity Profiling HPLC Method Development

3,3',5-Triiodo-β-hydroxy-D/L-thyronine (CAS 2468341-94-6; molecular formula C15H12I3NO5; MW 666.97) is a synthetic iodothyronine derivative characterized by a β-hydroxyl group on the amino acid side chain and a racemic (D/L) stereochemical composition. Unlike the endogenous active thyroid hormone 3,3',5-triiodo-L-thyronine (L-T3, MW 650.98), this compound features an additional oxygen atom, increasing molecular polarity and altering chromatographic retention behavior.

Molecular Formula C₁₅H₁₂I₃NO₅
Molecular Weight 666.97
Cat. No. B1156792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Triiodo-β-hydroxy-D/L-thyronine
Molecular FormulaC₁₅H₁₂I₃NO₅
Molecular Weight666.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5-Triiodo-β-hydroxy-D/L-thyronine: Structural Features and Analytical Distinction from Canonical Iodothyronines


3,3',5-Triiodo-β-hydroxy-D/L-thyronine (CAS 2468341-94-6; molecular formula C15H12I3NO5; MW 666.97) is a synthetic iodothyronine derivative characterized by a β-hydroxyl group on the amino acid side chain and a racemic (D/L) stereochemical composition . Unlike the endogenous active thyroid hormone 3,3',5-triiodo-L-thyronine (L-T3, MW 650.98), this compound features an additional oxygen atom, increasing molecular polarity and altering chromatographic retention behavior . The compound is primarily classified as an impurity or structural analog of 3,3',5-triiodo-D-thyronine and serves as a reference material in analytical method development and impurity profiling for thyroid hormone pharmaceuticals .

Why 3,3',5-Triiodo-β-hydroxy-D/L-thyronine Cannot Be Substituted with L-T3 or Other Iodothyronine Analogs


The presence of the β-hydroxyl group in 3,3',5-triiodo-β-hydroxy-D/L-thyronine fundamentally alters its physicochemical properties relative to canonical iodothyronines such as L-T3 (3,3',5-triiodo-L-thyronine) and T4 (L-thyroxine). This modification increases hydrogen-bonding capacity and molecular polarity, which directly impacts chromatographic retention, solubility, and receptor recognition. Even structurally similar analogs like 3,3',5'-triiodo-L-thyronine (reverse T3) and 3,5-diiodo-L-thyronine (3,5-T2) exhibit dramatically different binding affinities at thyroid hormone receptors (THRs), with wild-type human TRβ1 showing the affinity rank order T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine [1]. Furthermore, stereochemical configuration (L vs. D vs. racemic) critically determines receptor activation; D-T3 binds THRs but is less effective than L-T3 in normalizing plasma creatine phosphokinase . Consequently, substituting this β-hydroxy D/L racemate with any single stereoisomer or deiodinated analog would invalidate analytical reference standards, compromise impurity identification, and confound structure-activity studies.

Quantitative Evidence for 3,3',5-Triiodo-β-hydroxy-D/L-thyronine: Comparative Physicochemical and Biological Differentiation


Molecular Weight and Hydrophilicity Differentiation: β-Hydroxyl Modification vs. L-T3 and T4

3,3',5-Triiodo-β-hydroxy-D/L-thyronine exhibits a molecular weight of 666.97 Da, which is 16 Da higher than L-T3 (650.98 Da) and 110 Da lower than L-thyroxine (T4, 776.87 Da) due to the β-hydroxyl substitution . This mass difference enables unambiguous LC-MS/MS differentiation from co-eluting thyroid hormone analogs and endogenous metabolites in complex biological matrices. The β-hydroxyl group confers increased polarity relative to L-T3, as evidenced by distinct reversed-phase HPLC retention characteristics and solubility profiles (slightly soluble in DMSO and heated methanol) .

Analytical Reference Standards Impurity Profiling HPLC Method Development

Thyroid Hormone Receptor Binding Affinity: L-T3 vs. D-T3 vs. T4 vs. 3,5-T2 Rank Order

Binding studies with wild-type human thyroid hormone receptor beta 1 (h-TRβ1) establish a clear affinity rank order among iodothyronine analogs: L-T3 > D-T3 > L-thyroxine (T4) > 3,5-diiodo-L-thyronine (3,5-T2) > 3,3',5'-triiodo-L-thyronine (reverse T3) [1]. While direct binding data for the β-hydroxy D/L racemate are not available in primary literature, the stereochemical and β-hydroxyl modifications are predicted to further reduce receptor affinity relative to L-T3 based on the established structure-activity relationships [1]. In GH3 rat pituitary tumor cells, L-T3 exhibits high-affinity saturable binding with Kd = 1.8 ± 0.2 nM (high-affinity site) and stereospecific recognition [2].

Nuclear Receptor Pharmacology Thyroid Hormone Receptor Binding Structure-Activity Relationship

Metabolic Activity Differential: L-T3 Exhibits 3-5× Higher Activity Than L-Thyroxine (T4)

The metabolic activity of 3,3',5-triiodo-L-thyronine (L-T3) is approximately 3 to 5 times that of L-thyroxine (T4) on an equimolar basis, as established by authoritative database curation [1]. This quantitative differential arises from T4's role as a prohormone requiring peripheral 5'-monodeiodination to generate active T3. The β-hydroxy-D/L-thyronine racemate, lacking the precise stereochemical and substitution pattern of L-T3, is not expected to exhibit comparable thyromimetic activity. Historical data on stereoisomers indicate that D-thyroxine and D-triiodothyronine exhibit reduced activity relative to their L-isomers, with D-T3 being less effective in normalizing plasma creatine phosphokinase .

Metabolic Regulation Thyroid Hormone Pharmacology In Vivo Activity Comparison

Analytical Purity Specification: HPLC Purity ≥95% for L-T3 Reference Material Establishes Benchmark for Impurity Quantification

Commercially available L-T3 reference standards are supplied with HPLC purity specifications of ≥95% or ≥98%, establishing the analytical benchmark against which impurities like 3,3',5-triiodo-β-hydroxy-D/L-thyronine are quantified . Validated reversed-phase HPLC methods have been developed for simultaneous determination of iodothyronines including T3, T4, reverse T3, and 3,5-T2 in pharmaceutical and biological samples, enabling precise impurity profiling [1]. The β-hydroxy-D/L-thyronine compound serves as a critical system suitability marker for chromatographic resolution between L-T3 and closely eluting oxidation/degradation products .

Pharmaceutical Quality Control Reference Standard Certification HPLC Method Validation

Validated Application Scenarios for 3,3',5-Triiodo-β-hydroxy-D/L-thyronine in Research and Industrial Settings


Pharmaceutical Impurity Profiling and Reference Standard Qualification

In quality control laboratories developing or validating HPLC/LC-MS methods for liothyronine (L-T3) sodium drug substance, 3,3',5-triiodo-β-hydroxy-D/L-thyronine serves as a characterized impurity standard. Its distinct molecular weight (666.97 Da, +16 Da relative to L-T3) enables unambiguous identification and quantification of β-hydroxylated degradation products or synthetic byproducts . The compound is used to establish system suitability parameters, including resolution from the L-T3 main peak and limit of quantitation (LOQ) validation, in accordance with ICH Q3A guidelines for impurity testing [1].

Structure-Activity Relationship (SAR) Studies of Iodothyronine Analogs

Researchers investigating the molecular determinants of thyroid hormone receptor (TR) binding and activation utilize 3,3',5-triiodo-β-hydroxy-D/L-thyronine as a comparator compound to isolate the contribution of the β-hydroxyl modification and racemic stereochemistry to receptor recognition. Comparative binding assays against L-T3, D-T3, and T4 using recombinant h-TRα and h-TRβ establish the structure-activity landscape, where L-T3 exhibits the highest affinity (Ki = 2.3 nM for both TRα and TRβ) and D-T3 shows reduced binding . The β-hydroxy racemate serves as a negative control or low-affinity comparator in competitive displacement experiments [2].

Metabolite Identification in Thyroid Hormone Disposition Studies

In pharmacokinetic and drug metabolism studies of thyroid hormone therapeutics, 3,3',5-triiodo-β-hydroxy-D/L-thyronine functions as a reference standard for identifying and quantifying β-hydroxylated metabolites. The compound's chromatographic and mass spectrometric signatures (InChIKey WJZCGHPKEZETAY-UHFFFAOYSA-N) enable accurate annotation of unknown peaks in biological extracts from hepatic microsomal incubations or in vivo samples . Given that L-T3 exhibits 3-5× greater metabolic activity than T4 [3], distinguishing active L-T3 from inactive β-hydroxylated metabolites is essential for accurate pharmacokinetic-pharmacodynamic modeling.

Synthetic Intermediate and Derivatization Substrate

The β-hydroxyl group of 3,3',5-triiodo-β-hydroxy-D/L-thyronine provides a functional handle for further chemical derivatization. As demonstrated in patent literature, N-bromoacetyl derivatives of iodothyronines (e.g., N-bromoacetyl-3,3',5-triiodo-L-thyronine) are widely used as affinity labels for studying thyroid hormone binding to receptor sites [4]. The β-hydroxy modification offers an alternative conjugation site for generating novel affinity probes, fluorescent tracers, or biotinylated analogs with potentially altered receptor recognition profiles compared to N-terminal acylated derivatives.

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